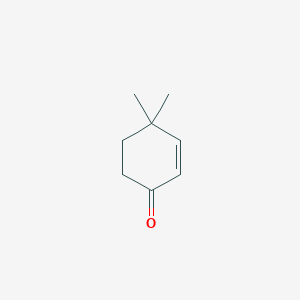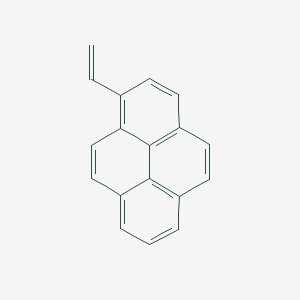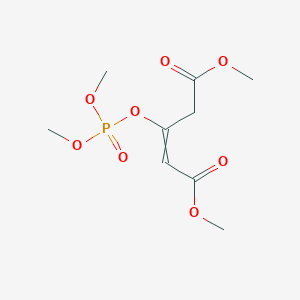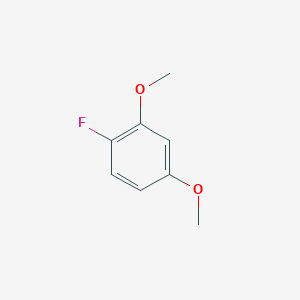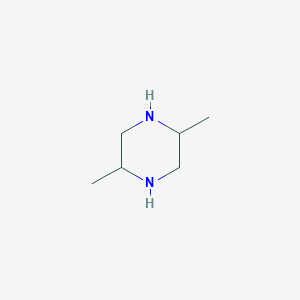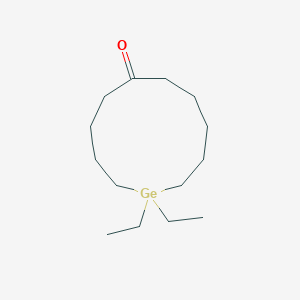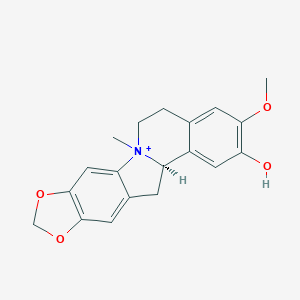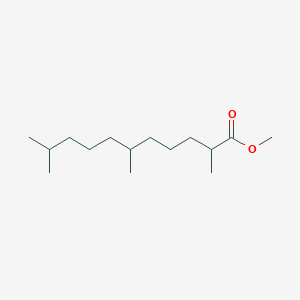
Methyl 2,6,10-trimethylundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6,10-trimethylundecanoate is a chemical compound that belongs to the class of esters. It is a colorless liquid that has a fruity odor and is used in various industrial applications. This compound is synthesized by esterification of 2,6,10-trimethylundecanoic acid with methanol in the presence of a catalyst.
Mechanism of Action
The mechanism of action of methyl 2,6,10-trimethylundecanoate is not well understood. It is believed to exert its antimicrobial and antifungal properties by disrupting the cell membrane of microorganisms. It may also interfere with the synthesis of essential cellular components, such as proteins and nucleic acids.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic. This compound is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Methyl 2,6,10-trimethylundecanoate has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions. It also has a low vapor pressure, which can make it challenging to handle in gas-phase experiments.
Future Directions
There are several future directions for research on methyl 2,6,10-trimethylundecanoate. One area of interest is its potential as a natural preservative in the food and cosmetic industries. Another area of research is its use as a biofuel, which could have significant environmental benefits. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as an antimicrobial and antifungal agent.
Synthesis Methods
Methyl 2,6,10-trimethylundecanoate is synthesized by esterification of 2,6,10-trimethylundecanoic acid with methanol in the presence of a catalyst. The catalyst used in the synthesis process can be a strong acid such as sulfuric acid or a Lewis acid such as boron trifluoride. The reaction is carried out under reflux conditions, and the product is obtained by distillation and purification. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
Methyl 2,6,10-trimethylundecanoate has various scientific research applications. It is used as a flavor and fragrance ingredient in the food and cosmetic industries. It is also used as a solvent in the production of polymers and resins. This compound has been studied for its antimicrobial and antifungal properties. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been studied for its potential as a biofuel.
properties
CAS RN |
1001-79-2 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
methyl 2,6,10-trimethylundecanoate |
InChI |
InChI=1S/C15H30O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)15(16)17-5/h12-14H,6-11H2,1-5H3 |
InChI Key |
CSPZQWRFIYFDHS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)OC |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)OC |
synonyms |
2,6,10-Trimethylundecanoic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
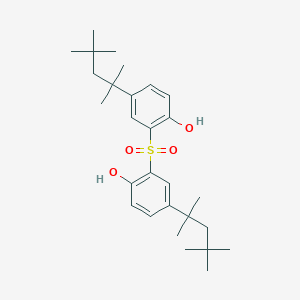
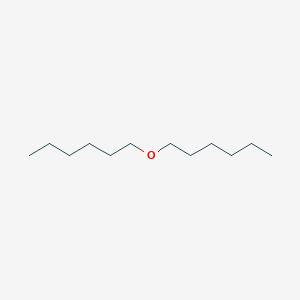
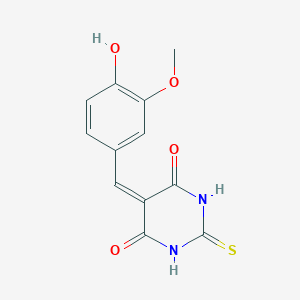
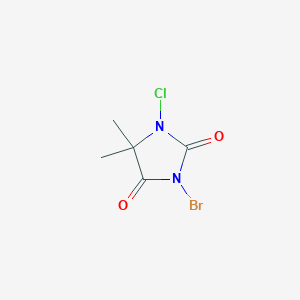
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
